N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-13-7-5-6-12(10-13)19-18(21)17-11-15(20)14-8-3-4-9-16(14)23-17/h3-11H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPATIPXHCTCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-ethoxyaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with ammonia or an amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide and related compounds:
Key Observations:
Positional Isomerism (2- vs. 3-Carboxamide):
- Compounds with a 3-carboxamide group (e.g., N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides) exhibit MAO-B inhibitory activity, whereas 2-carboxamide derivatives (e.g., N-(3-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide) lack this activity . This highlights the critical role of the carboxamide position in enzyme interaction.
- The target compound’s 2-carboxamide configuration may limit its utility in MAO-B targeting but could favor other biological pathways.
Substituent Effects: Ethoxy vs. Lipophilicity: Introduction of a trifluoromethyl group (e.g., in 6-ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide) increases lipophilicity, which may enhance blood-brain barrier penetration .
Synthetic Yields and Physical Properties:
Biological Activity
N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a chromene core with an ethoxyphenyl substituent. This structure contributes to its unique biological properties, which include interactions with various molecular targets.
The primary biological activity of this compound is attributed to its interaction with specific receptors and enzymes:
- Target Receptors : The compound primarily inhibits receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and PDGFR-β (Platelet-Derived Growth Factor Receptor Beta), which are pivotal in regulating cell growth and survival pathways.
- Biochemical Pathways : By inhibiting EGFR and PDGFR-β, the compound disrupts signaling pathways that are crucial for tumor proliferation and metastasis. This interference can lead to reduced cellular proliferation and increased apoptosis in cancer cells.
Antitumor Effects
This compound has demonstrated significant antitumor activity across various cancer cell lines. In vitro studies have shown:
- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HT29), and lung (A549) cancers. The IC50 values indicate potent inhibitory effects on cell viability, suggesting its potential as a chemotherapeutic agent .
Neurological Impact
Research indicates that this compound may also influence neurological pathways:
- Interaction with TAAR1 : The compound acts as an antagonist of trace amine-associated receptor 1 (TAAR1), which is involved in modulating monoaminergic systems in the brain. This interaction could potentially lead to therapeutic effects in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Metabolism : Similar compounds have shown rapid metabolism, indicating that this compound may have a favorable pharmacokinetic profile for therapeutic use. Its distribution across various tissues enhances its potential efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Basic: What are the standard synthetic routes for N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with chromene core formation. A common approach is the condensation of 4-oxo-4H-chromene-2-carboxylic acid derivatives with 3-ethoxyaniline under amide coupling conditions (e.g., using EDCI or DCC as coupling agents). Key intermediates include the activated carboxylic acid (e.g., acid chloride or mixed anhydride) and the ethoxyphenylamine derivative. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-oxidation or incomplete coupling .
Basic: What spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the chromene ring (e.g., characteristic downfield shifts for the 4-oxo group at δ ~180 ppm in ¹³C NMR) and the ethoxyphenyl group (distinct triplet for ethoxy -OCH₂CH₃ in ¹H NMR) .
- X-ray Crystallography: Resolves bond angles and confirms the planarity of the chromene system. For example, similar chromene derivatives show dihedral angles <10° between the chromene and aryl groups, ensuring conjugation .
Advanced: How can reaction conditions be optimized to improve yield in the presence of competing side reactions (e.g., ester hydrolysis or undesired cyclization)?
Methodological Answer:
- Solvent Selection: Use aprotic solvents (e.g., DMF, THF) to minimize hydrolysis. Evidence from analogous chromene syntheses shows THF improves coupling efficiency by 20% compared to DCM .
- Catalyst Screening: Add DMAP to enhance coupling agent activity.
- Temperature Control: Maintain 0–5°C during amide bond formation to suppress side reactions, followed by gradual warming to room temperature .
Advanced: How should researchers design in vitro assays to evaluate anticancer activity while minimizing false positives from cytotoxicity?
Methodological Answer:
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to identify IC₅₀ values. Use cell lines with known sensitivity to chromene derivatives (e.g., MCF-7 for breast cancer) .
- Control Experiments: Include a caspase inhibitor (e.g., Z-VAD-FMK) to distinguish apoptosis-specific effects from general cytotoxicity.
- Mechanistic Probes: Combine with ROS scavengers (e.g., NAC) to test if activity is redox-dependent, as seen in related 4-oxo-chromenes .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the ethoxyphenyl moiety?
Methodological Answer:
- Bioisosteric Replacement: Substitute the ethoxy group with methoxy or trifluoromethoxy to assess electronic effects on receptor binding. For example, methoxy analogs of similar carboxamides show reduced logP but higher solubility .
- Positional Scanning: Synthesize 2- or 4-ethoxyphenyl isomers to determine steric tolerances. X-ray data from chromene-thiazolidinone hybrids suggest ortho-substituents disrupt planarity, reducing activity .
Advanced: How can contradictory reports on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Purity Validation: Confirm compound purity (>95%) via HPLC-UV/ELSD and exclude residual solvents (e.g., DMF) that may interfere with assays .
- Standardized Assays: Replicate studies using the same cell line passage number and culture conditions. For example, discrepancies in antiproliferative activity may arise from differences in serum concentration (e.g., 5% vs. 10% FBS) .
Advanced: What computational and experimental approaches resolve ambiguities in the compound’s tautomeric or conformational states?
Methodological Answer:
- DFT Calculations: Model the enol-keto tautomerism of the 4-oxo group. Studies on analogous chromenes show the keto form is energetically favored by ~3 kcal/mol .
- Variable-Temperature NMR: Detect tautomeric shifts by observing peak broadening or splitting at elevated temperatures (e.g., 40–60°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
